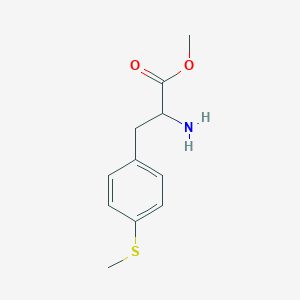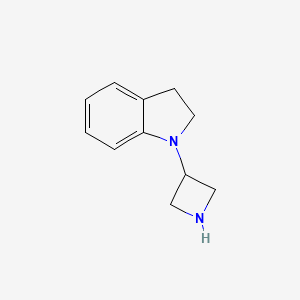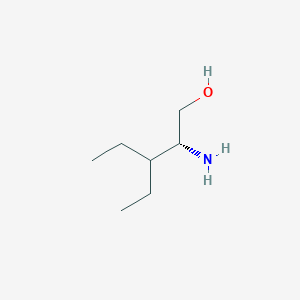
(R)-2-Amino-3-ethylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-ethylpentan-1-ol is an organic compound with a chiral center, making it an enantiomer
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of the precursor in an appropriate solvent, such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of (2R)-2-amino-3-ethylpentan-1-ol often involves the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor under hydrogen gas. The reaction is carried out in a high-pressure reactor, ensuring efficient conversion and high yield of the desired product.
化学反应分析
Types of Reactions
(2R)-2-amino-3-ethylpentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(2R)-2-amino-3-ethylpentan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-amino-3-ethylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-ethylpentan-1-ol: The enantiomer of (2R)-2-amino-3-ethylpentan-1-ol, with similar chemical properties but different biological activity due to its chiral nature.
2-amino-3-methylpentan-1-ol: A structurally similar compound with a methyl group instead of an ethyl group, leading to different reactivity and applications.
2-amino-3-ethylbutan-1-ol: Another similar compound with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
(2R)-2-amino-3-ethylpentan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity, such as drug development and asymmetric synthesis.
属性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-ethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(4-2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
InChI 键 |
MECYGYIMGAWTEK-ZETCQYMHSA-N |
手性 SMILES |
CCC(CC)[C@H](CO)N |
规范 SMILES |
CCC(CC)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


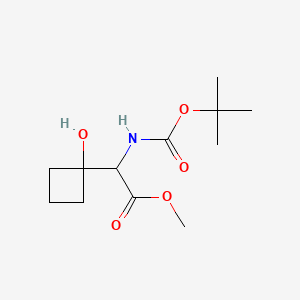

![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)
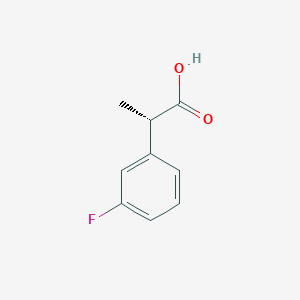
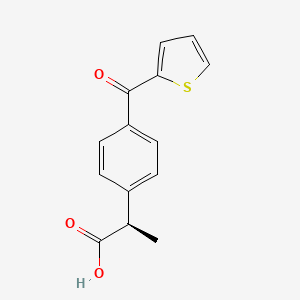

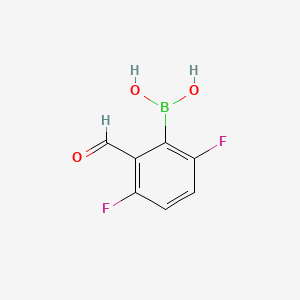
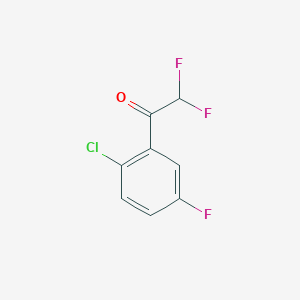
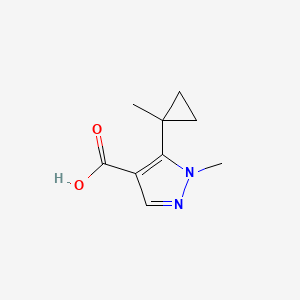

![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
